N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride
Overview
Description
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride is a chemical compound with the molecular formula C8H20NO.F2NO4S2 and a molecular weight of 326.39 g/mol . This compound is known for its unique properties and applications in various fields, including chemistry and industry.
Mechanism of Action
Target of Action
Diethyl(2-methoxyethyl)methylammonium Bis(fluorosulfonyl)imide, also known as N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride, is a type of ionic liquid It’s known that ionic liquids can interact with various biological targets, including proteins and cell membranes, depending on their chemical structure and properties .
Mode of Action
It’s known that ionic liquids can interact with their targets through various mechanisms, such as altering the structure or function of proteins, disrupting cell membranes, or interacting with dna . The exact mode of action would depend on the specific targets and the environmental conditions .
Biochemical Pathways
Ionic liquids can potentially affect various biochemical pathways depending on their targets and mode of action .
Pharmacokinetics
The physicochemical properties of ionic liquids, such as their lipophilicity and stability, can influence their pharmacokinetic properties .
Result of Action
Ionic liquids can have various effects at the molecular and cellular level, such as altering protein structure or function, disrupting cell membranes, or causing dna damage .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature, pH, and presence of other substances can affect the properties and behavior of ionic liquids .
Preparation Methods
The preparation of N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride involves complex synthetic routes. Generally, it is synthesized through a series of reactions, including fluorination and substitution reactions . The specific conditions and reagents used in these reactions are crucial for obtaining the desired product with high purity.
Chemical Reactions Analysis
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: Substitution reactions are common, where one functional group is replaced by another.
Scientific Research Applications
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride has several scientific research applications:
Comparison with Similar Compounds
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium imidodisulfuryl fluoride can be compared with similar compounds such as:
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide: This compound has similar applications in developing polymeric gel electrolyte systems.
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium tetrafluoroborate: Another similar compound used in ionic liquid applications.
These compounds share similar properties but differ in their specific applications and chemical structures, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
bis(fluorosulfonyl)azanide;diethyl-(2-methoxyethyl)-methylazanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20NO.F2NO4S2/c1-5-9(3,6-2)7-8-10-4;1-8(4,5)3-9(2,6)7/h5-8H2,1-4H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKPLVVWXQGNTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CCOC.[N-](S(=O)(=O)F)S(=O)(=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20F2N2O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1079129-48-8 | |
Record name | Diethyl(2-methoxyethyl)methylammonium Bis(fluorosulfonyl)imide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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